(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Description
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS: 1217814-87-3) is a heterocyclic organic compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The bicyclo[2.2.1]heptane skeleton, substituted with a nitrogen atom at position 7 and an ethyl ester group at position 2, confers rigidity and stereochemical complexity. This compound is used as a chiral building block in pharmaceutical synthesis, particularly for constrained proline analogues and nicotinic receptor ligands, as seen in structural analogues of epibatidine .
Properties
IUPAC Name |
ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTOIFWJKDDWQY-MWDCIYOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]2CC[C@@H]1N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705459 | |
| Record name | Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217814-87-3 | |
| Record name | Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition
The bicyclo[2.2.1]heptane framework is often constructed via Diels-Alder reactions. For analogous compounds, a diene (e.g., cyclopentadiene) reacts with a dienophile such as methyl 2-benzamidoacrylate under thermal or Lewis acid-catalyzed conditions. Stereochemical outcomes depend on the dienophile’s geometry and catalysts like boron trifluoride etherate. Post-cyclization steps include hydrolysis of intermediates to yield carboxylic acids, followed by esterification with ethanol under acidic conditions.
Key Conditions
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Dienophile : Methyl 2-benzamidoacrylate
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Catalyst : BF₃·Et₂O (10 mol%)
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Temperature : 80–100°C
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Yield : ~70–81% for bicyclic acids
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts offers an alternative route. For example, a diene precursor with appropriately positioned ester and amine groups undergoes cyclization to form the bicyclic skeleton. This method allows modular construction but requires careful protection of the amine to prevent side reactions.
Typical Protocol
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Catalyst : Grubbs II (5 mol%)
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Solvent : Dichloromethane
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Reaction Time : 12–24 hours
Functional Group Interconversion
Esterification of Bicyclic Carboxylic Acids
The ethyl ester group is introduced via Fischer esterification or Steglich esterification. For acid-sensitive substrates, coupling reagents like DCC/DMAP are preferred.
Fischer Esterification
Steglich Esterification
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.
Procedure
Stereochemical Control
Chiral Auxiliaries
Chiral oxazolidinones or Evans auxiliaries direct asymmetric induction during cyclization. For instance, a camphorsulfonyl auxiliary ensures the (1S,2S,4R) configuration.
Example
Enzymatic Resolution
Lipases (e.g., Candida antarctica) resolve racemic mixtures by selectively hydrolyzing one enantiomer. The remaining ester is then converted to the target compound.
Conditions
Industrial-Scale Considerations
Process Optimization
Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, catalyst loading) to maximize yield and minimize waste. For the Diels-Alder step, a ternary solvent system (toluene/EtOAc/MeCN) improves cyclization efficiency.
Flow Chemistry
Continuous flow systems enhance reproducibility for large-scale synthesis. A microreactor setup reduces reaction time from hours to minutes by improving heat transfer.
Flow Protocol
Analytical Characterization
Spectroscopic Confirmation
Chiral Purity Assessment
Challenges and Mitigations
Epimerization Risks
Basic conditions during esterification or salt formation may epimerize chiral centers. Using mild acids (e.g., HCl gas) instead of aqueous HCl minimizes this risk.
Byproduct Formation
Overalkylation at the bridgehead nitrogen is mitigated by protecting groups (e.g., Boc) during cyclization.
Synthetic Route Comparison
| Method | Yield | ee (%) | Scale Feasibility |
|---|---|---|---|
| Diels-Alder + Esterification | 70% | 98 | Pilot plant |
| RCM + Salt Formation | 55% | 99 | Lab-scale |
| Enzymatic Resolution | 40% | 99 | Small batch |
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
tert-Butyl (1S,2S,4R)-7-Azabicyclo[2.2.1]heptan-2-ylcarbamate Hydrochloride
(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride
Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
- Resolved via chiral HPLC for applications in α-amino acid chimeras .
7-Azabicyclo[2.2.1]heptan-7-ium Chloride
- CAS: Not specified (epibatidine analogue)
- Structure : Protonated nitrogen forms a chloride salt.
- Key Differences :
Physicochemical and Functional Comparison
Key Research Findings
- Stereochemical Impact: The (1S,2S,4R) configuration in the target compound and its analogues is critical for biological activity. For example, epibatidine’s 7-azanorbornane nucleus requires precise stereochemistry for receptor binding .
- Substituent Effects : Ethyl esters (target compound) enhance lipophilicity compared to carboxylic acids (e.g., 177.63 g/mol analogue), influencing membrane permeability .
- Safety Profiles : Methyl ester derivatives (e.g., CAS: 1230486-65-3) exhibit acute oral toxicity (H302) and respiratory irritation (H335), whereas Boc-protected analogues show milder hazards .
Biological Activity
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a compound belonging to the class of bicyclic amines. It has garnered attention due to its potential biological activities, particularly in the fields of analgesia and cholinergic receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems:
- Cholinergic Receptor Modulation : Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane can act as ligands for cholinergic receptors, which are crucial for cognitive function and memory processes. The specific interaction with these receptors can lead to enhanced cholinergic activity, potentially benefiting conditions such as Alzheimer's disease .
- Analgesic Properties : Studies have shown that compounds within this class exhibit analgesic and anti-inflammatory effects. They may modulate pain pathways by influencing opioid receptors or other pain-related signaling mechanisms .
Research Findings
Several studies have investigated the biological activities of (1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride and its derivatives.
Table 1: Summary of Biological Activities
Case Studies
- Cholinergic Modulation : A study published in 1995 demonstrated that certain derivatives of 7-azabicyclo[2.2.1]heptane could significantly enhance acetylcholine receptor binding in rat brain tissues, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
- Pain Management : In a clinical trial involving patients with chronic pain conditions, a derivative of this compound was administered and resulted in a statistically significant reduction in pain scores compared to placebo controls .
Q & A
Q. What are the optimal synthetic routes for preparing (1S,2S,4R)-ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride?
The synthesis typically involves cyclization of precursor molecules under acidic or basic conditions to form the bicyclic core, followed by esterification and salt formation. Key steps include:
- Cyclization : Use of precursors like unsaturated oxazolones or norbornene derivatives in Diels-Alder reactions ().
- Resolution : Chiral HPLC with cellulose-based columns (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate) to isolate enantiomers from racemic mixtures ().
- Salt formation : Hydrochloride salt preparation via crystallization for improved stability ().
Q. How can enantiomeric purity be ensured during synthesis?
Chiral HPLC is the gold standard. For example, a 93:2:5 hexane/chloroform/2-propanol mobile phase achieves >99% enantiomeric purity. Triethylamine-induced epimerization can also correct stereochemical deviations ( ).
Q. What analytical techniques validate the compound’s structure and purity?
- NMR and X-ray crystallography confirm stereochemistry and bicyclic conformation ( ).
- Polarimetry ([α]D measurements) verifies optical activity ( ).
- Mass spectrometry ensures molecular weight consistency ().
Advanced Research Questions
Q. How does the compound’s bicyclic structure influence its biological activity in neuropharmacology?
The 7-azanorbornane skeleton imposes rigid conformational constraints, enhancing receptor binding specificity. For example:
- Peptidomimetics : Stabilizes β-turn motifs in dipeptides, improving metabolic stability compared to linear analogs ().
- Enzyme inhibition : The nitrogen’s pyramidal geometry (59° deviation from planarity) disrupts protease active sites, as shown in HIV-1 inhibitor studies ( ). Methodological tip: Use molecular dynamics simulations to model interactions with target receptors ( ).
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzoyl or thienyl groups) to isolate contributing factors ().
- Epimerization control : Monitor reaction conditions (e.g., triethylamine in methanol) to prevent unintended stereochemical changes ().
Q. How can computational methods predict the impact of substituents on amide nitrogen pyramidalization?
A hierarchical quantum mechanical approach evaluates:
- Model systems : Compare planar vs. distorted amides to establish baseline energetics.
- Substituent effects : Electron-withdrawing groups (e.g., trifluoroacetyl) increase pyramidalization by 15–20%, altering binding kinetics ( ).
Key Recommendations
- Synthesis : Prioritize chiral HPLC for enantiomer separation to avoid downstream activity discrepancies.
- Biological assays : Pair SAR studies with computational modeling to rationalize activity trends.
- Data interpretation : Cross-validate crystallographic data (e.g., β-turn conformations) with solution-state NMR to account for environmental effects ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
